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Compound of Interest

Compound Name: Apoptosis inducer 35

Cat. No.: B15615422 Get Quote

Compound 35 is a novel imidazo[1,2-a]pyridine derivative identified as a potent and selective

inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα).[1][2][3]

Aberrant activation of the PI3K/Akt signaling pathway is a frequent event in many human

cancers, making PI3Kα a key target for anticancer drug development. Compound 35 exerts its

pro-apoptotic effects by disrupting this critical cell survival pathway.

Core Mechanism of Action
The primary mechanism of action for Compound 35 is the direct inhibition of PI3Kα kinase

activity. By binding to the kinase domain of p110α, it prevents the phosphorylation of

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3). This reduction in PIP3 levels leads to decreased activation of the downstream

serine/threonine kinase Akt (also known as Protein Kinase B).

Deactivation of Akt has several downstream consequences that culminate in apoptosis and cell

cycle arrest:

Inhibition of Anti-Apoptotic Signaling: Akt normally phosphorylates and inactivates pro-

apoptotic proteins such as Bad. By inhibiting Akt, Compound 35 prevents the inactivation of

these proteins, allowing them to promote apoptosis.

Downregulation of Cell Survival Factors: The PI3K/Akt pathway promotes the expression of

several anti-apoptotic and cell survival proteins. Inhibition of this pathway can lead to a

decrease in the levels of proteins like Bcl-2 and survivin.
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Induction of Cell Cycle Arrest: The PI3K/Akt pathway is also crucial for cell cycle progression.

Inhibition by Compound 35 has been shown to cause cell cycle arrest, preventing cancer

cells from proliferating. Specifically, it has been observed to induce S phase arrest in T47D

breast cancer cells.[1][3][4]

Quantitative Data
The following tables summarize the key quantitative data for Compound 35 from the primary

literature.

Table 1: Kinase Inhibitory Activity of Compound 35

Target IC₅₀ (nM)

PI3Kα 150

Data from in vitro enzymatic assays.[1][3]

Table 2: Antiproliferative Activity of Compound 35

Cell Line Cancer Type IC₅₀ (µM)

T47D Human Breast Cancer 7.9

MCF-7 Human Breast Cancer 9.4

Data from cell viability assays.[1][3]

Table 3: Apoptosis Induction by Compound 35 in T47D Cells

Treatment Concentration
(µM)

Early Apoptosis (%) Late Apoptosis (%)

0 (DMSO control) - -

50 1.51 21.8
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Data from Annexin V/7-AAD staining followed by flow cytometry analysis after 24 hours of

exposure.[1]
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Caption: Mechanism of action of Compound 35 as a PI3Kα inhibitor.

Experimental Protocols
PI3Kα Kinase Assay (In Vitro Enzymatic Assay)

Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, and Compound 35 at various

concentrations.

Procedure: The kinase reaction is initiated by adding ATP to a mixture of PI3Kα, PIP2, and

the inhibitor.

Detection: The production of PIP3 is quantified, typically using a luminescence-based assay

where the amount of ATP remaining is measured. A decrease in signal indicates kinase

activity.

Analysis: IC₅₀ values are calculated by plotting the percentage of kinase inhibition against

the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Cell Culture: Cancer cell lines (e.g., T47D, MCF-7) are seeded in 96-well plates and allowed

to adhere overnight.

Treatment: Cells are treated with various concentrations of Compound 35 or a vehicle control

(DMSO) for a specified period (e.g., 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀

values are determined.
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Apoptosis Assay (Annexin V/7-AAD Staining and Flow Cytometry)

Cell Treatment: T47D cells are treated with Compound 35 (e.g., 50 µM) or DMSO for 24

hours.

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V

binding buffer.

Staining: FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) are added to the

cell suspension and incubated in the dark.

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V positive,

7-AAD negative cells are considered early apoptotic, while double-positive cells are

considered late apoptotic or necrotic.

Quantification: The percentage of cells in each quadrant (viable, early apoptotic, late

apoptotic) is quantified.[1]

Part 2: Interleukin-35 (IL-35) as an Apoptosis
Modulator
Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the IL-12 family, composed of the

EBI3 (Epstein-Barr virus-induced gene 3) and p35 (IL-12α) subunits.[5][6] While primarily

known for its immunosuppressive functions, recent studies have revealed a role for IL-35 in

directly modulating cancer cell growth and survival, including the induction of apoptosis.[5][7]

Core Mechanism of Action
The pro-apoptotic mechanism of IL-35 in cancer cells is multifaceted and appears to be

context-dependent. Overexpression of IL-35 in certain cancer cell lines has been shown to

increase their sensitivity to apoptotic stimuli.[5][6] The key molecular events include:

Regulation of Apoptosis-Related Genes: IL-35 can modulate the expression of key proteins

in the apoptotic cascade. It has been shown to upregulate the expression of the death

receptor Fas (CD95) while concurrently downregulating the expression of anti-apoptotic

proteins such as Bcl-2 and survivin.[5][6]
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Induction of Cell Cycle Arrest: IL-35 can induce cell cycle arrest at the G1 phase, which is

often a prerequisite for apoptosis. This is associated with the downregulation of cell cycle

regulatory proteins like Cyclin D1.[5][6]

Signaling through STAT Pathways: IL-35 is known to signal through the JAK-STAT pathway,

primarily activating STAT1 and STAT4. While the direct link between IL-35-mediated STAT

activation and the apoptotic machinery is still under investigation, these pathways are known

to be involved in cell fate decisions.

It is important to note that the role of IL-35 in cancer is complex, with some studies suggesting

it can also promote tumor growth and immune evasion in different contexts.

Quantitative Data
The following table presents quantitative data on the pro-apoptotic effects of IL-35 in the

context of TNF-α-induced apoptosis in bone marrow cells.

Table 4: Effect of IL-35 on TNF-α-Induced Apoptosis in Bone Marrow Cells

Treatment Apoptotic Cells (%)

Control 5.0 ± 1.2

IL-35 only 5.3 ± 1.5

TNF-α only 10.7 ± 3.2

TNF-α + IL-35 32.8 ± 4.4

Data from Annexin V/FITC-PI staining and flow cytometry after 24 hours of incubation. The

increase in apoptosis in the co-treated group was statistically significant compared to the TNF-

α-treated group (p < 0.05).[8]
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Caption: Pro-apoptotic signaling of Interleukin-35 in cancer cells.
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Experimental Protocols
Cell Culture and IL-35 Overexpression

Vector Construction: The cDNA sequences for the IL-35 subunits (p35 and EBI3) are cloned

into a mammalian expression vector.

Transfection: Human cancer cell lines are transfected with the IL-35 expression vector or an

empty vector control using a suitable transfection reagent.

Selection: Stably transfected cells are selected using an appropriate antibiotic.

Verification: Overexpression of IL-35 is confirmed by methods such as RT-PCR for mRNA

levels and ELISA or Western blot for protein levels.

Western Blot Analysis for Apoptosis-Related Proteins

Protein Extraction: Total protein is extracted from IL-35 overexpressing and control cells.

Quantification: Protein concentration is determined using a BCA or Bradford assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide

gel electrophoresis and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against target proteins (e.g., Fas, Bcl-2, survivin, Cyclin D1, and a loading control like β-

actin).

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody, and the protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell Preparation: IL-35 overexpressing and control cells are harvested and fixed in cold 70%

ethanol.
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Staining: The fixed cells are washed and stained with a solution containing propidium iodide

(PI) and RNase A.

Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.

Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is

determined using cell cycle analysis software. An accumulation of cells in the G1 phase

indicates G1 arrest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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